3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
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Description
The compound “3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile” is a complex organic molecule that contains several functional groups including a cyanomethyl group (-CH2CN), a phenyl group (C6H5), a pyrrole ring, and a pyrazole ring . These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole and pyrazole rings, as well as the cyanomethyl and phenyl groups. These functional groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrole and pyrazole rings, as well as the cyanomethyl and phenyl groups, would likely contribute to its polarity, solubility, and stability .Scientific Research Applications
Anticancer Activity
3-(Cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile and its derivatives have been explored for their potential in anticancer activities. Research indicates that certain synthesized compounds based on this chemical structure show promising anticancer properties. For instance, Metwally, Abdelrazek, and Eldaly (2016) synthesized new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole and evaluated their anticancer activity. They found that some of these compounds displayed significant anticancer potential Metwally, Abdelrazek, & Eldaly, 2016.
Synthesis of Novel Compounds
The synthesis of novel compounds utilizing this compound as a core structure is a significant area of research. Dotsenko, Semenova, and Aksenov (2020) have shown that this compound can react with chloroacetyl chloride to form new hybrid molecules bearing nicotinonitrile and pyrazole units, indicating its versatility in chemical synthesis Dotsenko, Semenova, & Aksenov, 2020.
Chemical Structure and Mechanism
The chemical structure and reaction mechanisms involving this compound are also a focus of research. Liu, Chen, Sun, and Wu (2013) investigated the crystal structure and reaction mechanism of a derivative of this compound, providing valuable insights into its chemical behavior Liu, Chen, Sun, & Wu, 2013.
Medicinal Chemistry and Drug Synthesis
The compound and its derivatives are explored in medicinal chemistry for drug synthesis. The research by Petrov, Kasatochkin, and Selivanov (2015) shows the synthesis of regioisomeric amino derivatives of 3-arylpyrazolo[3,4-b]pyridine-5-carbonitriles, indicating the potential of this compound in developing new pharmacologically active substances Petrov, Kasatochkin, & Selivanov, 2015.
Properties
IUPAC Name |
3-(cyanomethyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5/c17-9-8-15-14(12-18)16(20-10-4-5-11-20)21(19-15)13-6-2-1-3-7-13/h1-7,10-11H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZIOENFXKNLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)CC#N)C#N)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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